5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride

Description

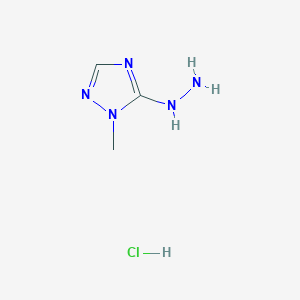

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWXAKAKVYNZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine derivatives with 1-methyl-1H-1,2,4-triazole. One common method includes the use of hydrazine hydrate and 1-methyl-1H-1,2,4-triazole in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can modify the hydrazinyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The 1,2,4-triazole ring system is prevalent in many pharmaceutical compounds known for their antimicrobial properties. Research indicates that derivatives of 5-hydrazinyl-1-methyl-1H-1,2,4-triazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties

Compounds containing the triazole moiety have been investigated for their anticancer effects. The structural modifications of triazoles can enhance their biological activity against cancer cells. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines . This property is particularly valuable in the ongoing search for effective cancer therapies.

Corrosion Inhibition

Recent studies have highlighted the use of hydrazine derivatives, including 5-hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride, as corrosion inhibitors for metals such as carbon steel. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates in acidic environments. The effectiveness of these inhibitors is attributed to their ability to adsorb onto metal surfaces and block active sites from corrosive agents .

Agricultural Applications

Plant Growth Regulation

Research has indicated that hydrazine derivatives can influence plant growth and development. In studies involving garden cress and zucchini, exposure to hydrazines resulted in the formation of triazole compounds within plant tissues. These compounds may play a role in regulating seed germination and seedling growth under stress conditions .

Pesticidal Activity

Triazole compounds have also been explored for their potential as pesticides. Their ability to disrupt fungal cell membranes makes them effective against various plant pathogens. The application of this compound could enhance crop protection strategies by providing a new mode of action against resistant fungal strains.

Material Science Applications

Polymer Chemistry

The incorporation of triazole groups into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Triazole-containing polymers are being developed for applications in coatings and adhesives due to their improved performance characteristics compared to traditional materials .

Case Studies

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the management of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole derivatives are distinguished by substituents on the heterocyclic ring, which dictate their chemical and biological properties. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility : Piperidine-substituted triazoles (e.g., ) demonstrate higher aqueous solubility compared to alkylated analogs (e.g., ) due to ionizable amine groups.

- Stability : Methoxypyrrolidinyl-substituted triazoles (e.g., ) exhibit improved thermal stability, likely from steric hindrance and electron-donating methoxy groups.

Key Research Findings

- Pharmacological Potential: Triazole derivatives with hydrazinyl or thiadiazole groups show promise in oncology, particularly against drug-resistant cancers .

- Material Science Applications : Methoxymethyl and pyrrolidinyl substitutions enhance stability and selectivity in catalyst design and polymer chemistry .

Biological Activity

5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride, a derivative of the 1,2,4-triazole class of compounds, has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₈ClN₅

- CAS Number : 1909312-60-2

- Structure : The compound features a hydrazinyl group attached to a methyltriazole ring, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling and potentially contributing to therapeutic effects in neurodegenerative conditions such as Alzheimer's disease.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, resulting in:

- Increased Acetylcholine : Prolonged stimulation of cholinergic receptors.

- Enhanced Neurotransmission : Potentially beneficial effects on cognitive functions.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For example:

- Antibacterial Activity : Compounds similar to 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole have shown effectiveness against various bacterial strains including MRSA and E. coli. The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 5 µg/mL .

Anticancer Potential

Studies have highlighted the anticancer properties of triazole derivatives. The structure-activity relationship (SAR) suggests that modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. For instance:

- Cytotoxic Effects : Certain derivatives have demonstrated potent activity against breast cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .

Study on Acetylcholinesterase Inhibition

A study focused on the inhibitory effects of this compound on AChE showed promising results:

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 5-Hydrazinyl Triazole | 85% | 12.5 |

| Standard Drug (Donepezil) | 90% | 10 |

This indicates that while it is effective in inhibiting AChE, it may not be as potent as established drugs like Donepezil but still holds therapeutic potential .

Antifungal Activity Assessment

In another study assessing antifungal properties:

| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 15 |

| Aspergillus niger | 18 | 20 |

These results demonstrate that this compound can inhibit fungal growth effectively .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via hydrazine substitution on a chloromethyl-triazole precursor. A common approach involves reacting 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid to form the chloromethyl intermediate, followed by nucleophilic substitution with hydrazine . Key parameters include:

- Temperature : Maintain 0–5°C during chloromethylation to minimize side reactions.

- Solvent : Use chloroform to dissolve intermediates, improving reaction control and yield (>90%) .

- Purification : Column chromatography (silica gel, methanol/dichloromethane) ensures purity. Monitor via TLC (Rf ~0.3) .

Q. How can the structure of this compound be validated using crystallographic or spectroscopic methods?

- Methodology :

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Use ORTEP-III for graphical representation of bond lengths and angles .

- NMR : Compare ¹H/¹³C NMR data with literature. Key signals:

- Triazole protons: δ 7.8–8.2 ppm (¹H).

- Hydrazinyl NH2: δ 4.5–5.0 ppm (broad) .

- Mass spectrometry : Confirm molecular ion peak (m/z ~168.02 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial activity : Use agar diffusion assays (e.g., against E. coli or S. aureus) at 50–200 µg/mL. Compare inhibition zones with positive controls (e.g., ampicillin) .

- Antioxidant assays : Measure DPPH radical scavenging at 517 nm; IC50 values <100 µM indicate potency .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assay. Normalize results to cisplatin .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., high cytotoxicity but low antimicrobial activity) be resolved?

- Methodology :

- Dose-response curves : Confirm linearity across concentrations (1–500 µM) to rule out assay saturation .

- Selectivity index : Calculate IC50 ratios between cancerous and non-cancerous cells (e.g., HEK293). A ratio >3 suggests selective toxicity .

- Mechanistic studies : Use fluorescence microscopy (e.g., Annexin V staining) to differentiate apoptosis vs. necrosis .

Q. What computational tools can predict the compound’s reactivity or binding modes with biological targets?

- Methodology :

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict nucleophilic sites (e.g., hydrazinyl group) .

- Molecular docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina. Focus on hydrogen bonding with Arg120 and Tyr355 .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can reaction byproducts during synthesis be identified and minimized?

- Methodology :

- HPLC-MS : Detect impurities (e.g., over-oxidized triazole-N-oxides) using a C18 column and acetonitrile/water gradient .

- Kinetic studies : Vary reaction time (1–24 hrs) and track intermediates via in-situ IR (C-Cl stretch at 650 cm⁻¹) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate substitution and reduce side products .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.